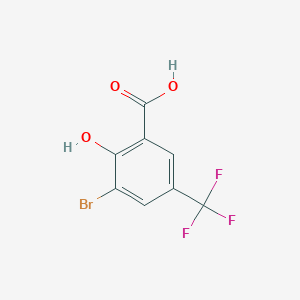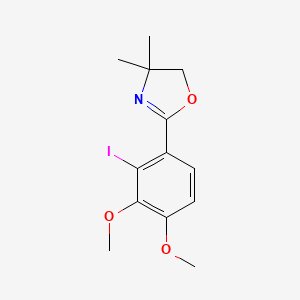![molecular formula C19H40SiSn B12558822 Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane CAS No. 156743-16-7](/img/structure/B12558822.png)
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is a chemical compound with the molecular formula C15H36SiSn. It is known for its unique structure, which includes both silicon and tin atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane typically involves the reaction of tributylstannyl compounds with trimethylsilyl reagents. One common method is the reaction of tributylstannyl chloride with trimethylsilylacetylene under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like gas chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tin or silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or stannane derivatives, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound is used in the study of biological systems, including the development of new drugs and biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane involves its ability to form stable bonds with other atoms, particularly carbon. The silicon and tin atoms in the compound can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure.
Tributylstannyl chloride: A tin-containing compound used in similar reactions.
Trimethylsilyl chloride: Another silicon-containing compound with similar reactivity.
Uniqueness
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is unique due to its combination of silicon and tin atoms, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications.
Eigenschaften
CAS-Nummer |
156743-16-7 |
|---|---|
Molekularformel |
C19H40SiSn |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
trimethyl(4-tributylstannylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C7H13Si.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5-7H,2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
YYAGYRCOMGYJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
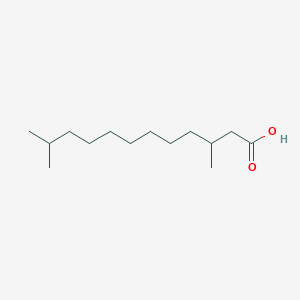
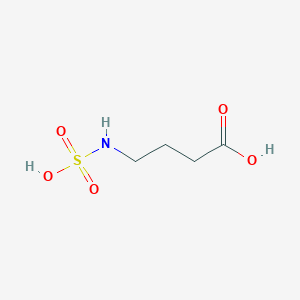
silane](/img/structure/B12558763.png)
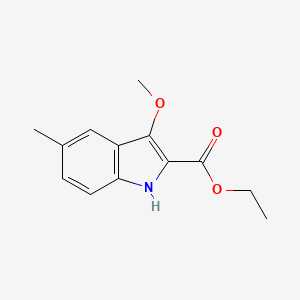
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
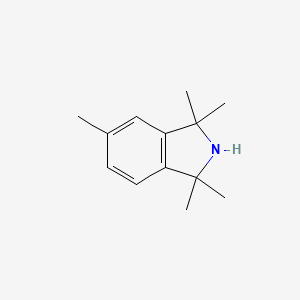
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
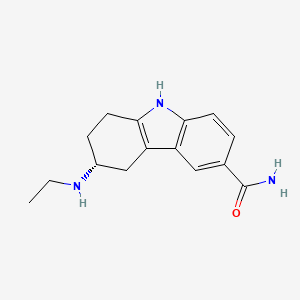
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
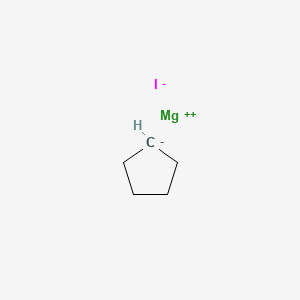
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
